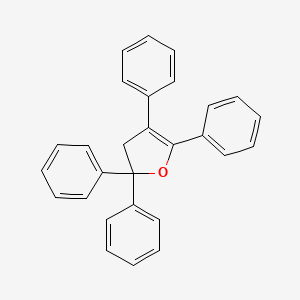
2,2,4,5-Tetraphenyl-2,3-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,5-Tetraphenyl-2,3-dihydrofuran is a heterocyclic compound with the molecular formula C28H22O and a molecular weight of 374.47 g/mol . It belongs to the class of furans, which are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its four phenyl groups attached to the furan ring, which significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetraphenyl-2,3-dihydrofuran typically involves multi-step reactions. One common method includes the use of samarium diiodide in tetrahydrofuran with N,N,N,N,N,N-hexamethylphosphoric triamide for 2 hours under heating conditions . Another method involves a multi-step reaction starting with benzene under irradiation followed by treatment with potassium tert-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,5-Tetraphenyl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicarbonyl compounds.
Reduction: Reduction reactions can convert it into different dihydrofuran derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce various dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
2,2,4,5-Tetraphenyl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,4,5-Tetraphenyl-2,3-dihydrofuran involves its interaction with molecular targets through its phenyl groups and furan ring. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrofuran: A simpler furan derivative with fewer phenyl groups.
2,3,4,5-Tetraphenylfuran: Similar in structure but lacks the dihydrofuran ring.
2,2,3-Triphenyl-2,5-dihydrofuran: Another related compound with a different substitution pattern.
Uniqueness
2,2,4,5-Tetraphenyl-2,3-dihydrofuran is unique due to its specific arrangement of phenyl groups and the presence of the dihydrofuran ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1056-32-2 |
|---|---|
Fórmula molecular |
C28H22O |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2,2,4,5-tetraphenyl-3H-furan |
InChI |
InChI=1S/C28H22O/c1-5-13-22(14-6-1)26-21-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)29-27(26)23-15-7-2-8-16-23/h1-20H,21H2 |
Clave InChI |
OXBLNNPQFDPAGI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(OC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide](/img/structure/B15214618.png)

![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)



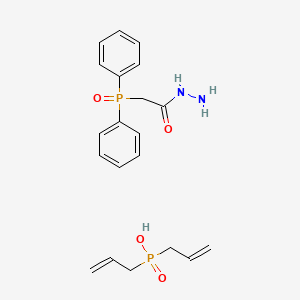
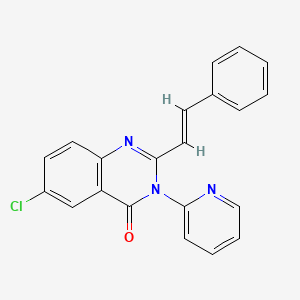
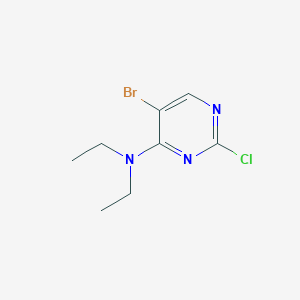
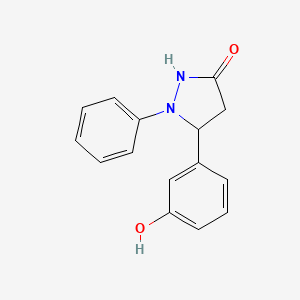
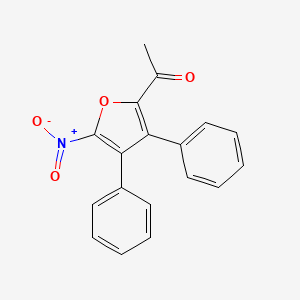
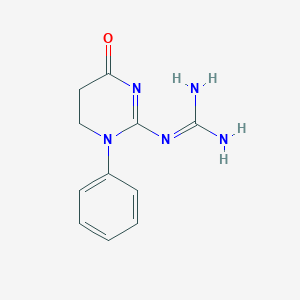
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
